(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position, two methyl groups at the 2nd position, and an amine group at the 4th position of the chroman ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the chroman ring structure.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The addition of methyl groups at the 2nd position can be carried out using methylating agents like methyl iodide in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,2-dimethylchroman-4-amine
- 2,2-Dimethylchroman-4-amine
- 6-Fluorochroman-4-amine
Uniqueness
(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Properties
IUPAC Name |
(4S)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-5,9H,6,13H2,1-2H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYIDVTWFWGMSW-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)F)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C2=C(O1)C=CC(=C2)F)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.